![molecular formula C25H27N3O4 B2933494 2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide CAS No. 887224-75-1](/img/no-structure.png)

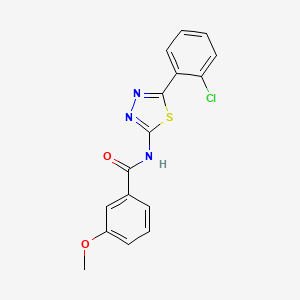

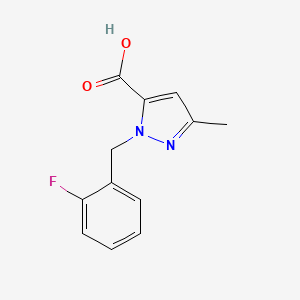

2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Pharmaceutical Research: Antifungal Agents

In the realm of medicine, compounds similar to the one have been synthesized and tested for their antifungal properties. For instance, analogues like 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides-based strobilurins have shown substantial antifungal activities against various phytopathogenic fungi . This suggests that our compound could be explored for its efficacy as a fungicidal agent, potentially leading to new treatments for fungal infections.

Biotechnology: Enzyme Inhibition

The structural features of this compound, particularly the benzofuro[3,2-d]pyrimidin moiety, may allow it to act as an inhibitor for certain enzymes. Enzyme inhibitors are crucial in biotechnology for regulating metabolic pathways. Research into similar structures has led to the development of novel inhibitors that can be used to study enzyme function or as therapeutic agents .

Agriculture: Crop Protection

In agriculture, there is a constant need for new compounds that can protect crops from diseases without harming the environment. The related strobilurins, due to their low toxicity and broad spectrum, have been used as fungicides to safeguard crops . Our compound could be investigated for its potential use in crop protection, offering a new tool for farmers to combat plant diseases.

Chemical Synthesis: Building Blocks

The intricate structure of our compound makes it a candidate for a building block in chemical synthesis. Its potential to undergo various chemical reactions could be harnessed to create a wide array of derivatives, each with its own set of properties and applications. This versatility is essential for the development of new materials and drugs .

Propriétés

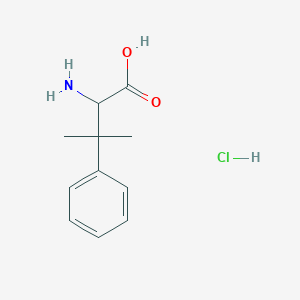

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidine-1(2H)-carboxylic acid with N-(4-isopropylphenyl)glycine methyl ester followed by the deprotection of the resulting intermediate.", "Starting Materials": [ "3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidine-1(2H)-carboxylic acid", "N-(4-isopropylphenyl)glycine methyl ester", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Diethyl ether", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Dissolve 3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidine-1(2H)-carboxylic acid (1.0 g, 3.6 mmol) and N-(4-isopropylphenyl)glycine methyl ester (1.2 g, 4.0 mmol) in methanol (20 mL) and add hydrochloric acid (1.0 mL, 12 M). Stir the reaction mixture at room temperature for 24 hours.", "Step 2: Concentrate the reaction mixture under reduced pressure and dissolve the residue in ethyl acetate (50 mL). Wash the organic layer with water (2 x 20 mL), sodium bicarbonate solution (10%, 2 x 20 mL), and brine (20 mL). Dry the organic layer over sodium sulfate and concentrate under reduced pressure to obtain the crude product.", "Step 3: Dissolve the crude product in diethyl ether (20 mL) and add sodium hydroxide solution (1 M, 10 mL). Stir the reaction mixture at room temperature for 2 hours.", "Step 4: Acidify the reaction mixture with hydrochloric acid (1 M) and extract the product with ethyl acetate (3 x 20 mL). Wash the organic layer with water (20 mL) and brine (20 mL). Dry the organic layer over sodium sulfate and concentrate under reduced pressure to obtain the pure product." ] } | |

Numéro CAS |

887224-75-1 |

Nom du produit |

2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide |

Formule moléculaire |

C25H27N3O4 |

Poids moléculaire |

433.508 |

Nom IUPAC |

2-(3-butyl-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(4-propan-2-ylphenyl)acetamide |

InChI |

InChI=1S/C25H27N3O4/c1-4-5-14-27-24(30)23-22(19-8-6-7-9-20(19)32-23)28(25(27)31)15-21(29)26-18-12-10-17(11-13-18)16(2)3/h6-13,16H,4-5,14-15H2,1-3H3,(H,26,29) |

Clé InChI |

WQFLIRLYIWYVFK-UHFFFAOYSA-N |

SMILES |

CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N(C1=O)CC(=O)NC4=CC=C(C=C4)C(C)C |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-1-[5-(4-methylphenyl)pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2933412.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2933415.png)

![2-(((5,6-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl)thio)acetic acid](/img/structure/B2933419.png)

![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2933422.png)

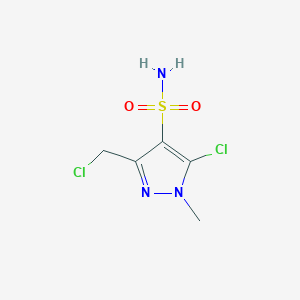

![1-(3,4-dichlorophenyl)-3-(4-ethoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2933423.png)

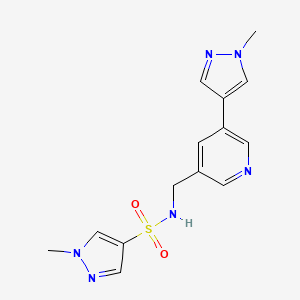

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2933427.png)

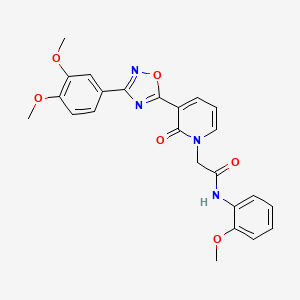

![2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2933434.png)